molecular formula C13H21N3 B13879004 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine

Cat. No.: B13879004
M. Wt: 219.33 g/mol
InChI Key: QILIVLSPLORNIQ-UHFFFAOYSA-N
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Description

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is an organic compound that features a benzene ring substituted with a diamine group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to drive the reaction efficiently .

Chemical Reactions Analysis

Types of Reactions

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amine derivatives .

Scientific Research Applications

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine is unique due to its specific combination of a pyrrolidine moiety and a benzene ring with diamine substitution. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

4-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzene-1,4-diamine

InChI

InChI=1S/C13H21N3/c1-16-10-2-3-13(16)8-9-15-12-6-4-11(14)5-7-12/h4-7,13,15H,2-3,8-10,14H2,1H3

InChI Key

QILIVLSPLORNIQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC1CCNC2=CC=C(C=C2)N

Origin of Product

United States

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